1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol

Description

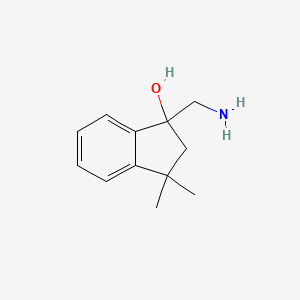

1-(Aminomethyl)-3,3-dimethyl-2H-inden-1-ol is a bicyclic organic compound featuring an inden scaffold substituted with an aminomethyl group and two methyl groups at the 3-position of the ring. The molecular formula is inferred as C₁₂H₁₇NO, with a molecular weight of approximately 193.27 g/mol (calculated by adding two methyl groups to the structure described in ). This compound combines a hydroxyl group and an aminomethyl group at the 1-position, along with sterically hindering 3,3-dimethyl substituents.

Properties

IUPAC Name |

1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-11(2)7-12(14,8-13)10-6-4-3-5-9(10)11/h3-6,14H,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFGMWONKYTQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C21)(CN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol typically involves multi-step organic reactions. One common approach is the reduction of the corresponding nitrile compound, which can be prepared via alkylation reactions involving alkyl halides. The reduction is often carried out using hydrogenation or other reducing agents under mild conditions to yield the desired aminomethyl group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the selection of environmentally benign solvents and reagents is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3,3-dimethyl-2H-inden-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the aminomethyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indene backbone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(Aminomethyl)-3,3-dimethyl-2H-inden-1-ol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol

- Structure: Differs from the target compound by replacing the primary aminomethyl group with a methylamino (-NHCH₃) group and lacking the 3,3-dimethyl substituents.

- Molecular Formula: C₁₁H₁₅NO.

- Molecular Weight : 177.25 g/mol.

- Key Differences: The methylamino group reduces basicity compared to the primary amine in the target compound.

- Applications : Listed by American Elements as a research chemical, suggesting use in organic synthesis .

3-Amino-2,3-dihydro-1H-inden-1-ol

- Structure: Features an amino group directly attached to the 3-position of the inden ring, without the aminomethyl or dimethyl groups.

- Molecular Formula: C₉H₁₁NO (inferred from ).

- Key Differences: The amino group on the ring enables conjugation with the aromatic system, altering electronic properties compared to the target’s aminomethyl substituent.

- Applications: Not explicitly stated, but similar amino-alcohols are often used as chiral building blocks .

1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol

- Structure: Shares the aminomethyl and hydroxyl groups at the 1-position but lacks the 3,3-dimethyl substituents.

- Molecular Formula: C₁₀H₁₃NO (inferred from ).

- Key Differences :

- Without dimethyl groups, the molecule has lower molecular weight (≈163.22 g/mol) and reduced steric effects.

- Enhanced flexibility at the 3-position may facilitate reactions like oxidation or alkylation.

- Applications : Structural analog likely used in medicinal chemistry research .

Table 1: Structural and Molecular Comparison

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-(Aminomethyl)-3,3-dimethyl-2H-inden-1-ol | 1-(aminomethyl), 3,3-dimethyl, 1-OH | C₁₂H₁₇NO | ~193.27 | Steric hindrance, primary amine |

| 1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol | 1-(methylamino), 1-OH | C₁₁H₁₅NO | 177.25 | Secondary amine, lower steric bulk |

| 3-Amino-2,3-dihydro-1H-inden-1-ol | 3-amino, 1-OH | C₉H₁₁NO | ~149.19 | Conjugated amino group, no dimethyl |

| 1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol | 1-(aminomethyl), 1-OH | C₁₀H₁₃NO | ~163.22 | Flexible 3-position, primary amine |

Biological Activity

1-(Aminomethyl)-3,3-dimethyl-2H-inden-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features an indene backbone with an aminomethyl substituent, which enhances its reactivity and biological activity. The unique structure allows for various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for its biological effects.

The biological activity of this compound primarily involves interactions with enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing binding affinity and specificity. Key pathways affected include:

- Signal Transduction : Modulating pathways that control cellular responses.

- Metabolic Processes : Interfering with metabolic pathways through enzyme inhibition or activation.

This compound's ability to interact with molecular targets makes it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For instance, Mannich bases (a related class of compounds) have demonstrated significant cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

The compound has potential anti-inflammatory activity, as indicated by its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs . The inhibition of COX-2 specifically suggests a mechanism that could reduce inflammation in clinical settings.

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent . Similar compounds have been documented for their antibacterial and antifungal activities, potentially offering a broad spectrum of action against pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines, this compound demonstrated significant inhibition of cell growth with an IC50 value less than 10 μM against WiDr colon cancer cells. This suggests a potent anticancer effect that warrants further investigation into its mechanism and potential clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.